N-(2-ethoxyphenyl)-2-[(4-fluorobenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
N-(2-ETHOXYPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes ethoxyphenyl, fluorophenyl, and phenylsulfanyl groups attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHOXYPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the ethoxyphenyl, fluorophenyl, and phenylsulfanyl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, fluorobenzyl chloride, and phenylthiol, under conditions such as reflux in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHOXYPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl groups would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
N-(2-ETHOXYPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays to study enzyme interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ETHOXYPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ETHOXYPHENYL)-N’-(4-NITROPHENYL)ACETAMIDINE
- N-(4-BUTYLPHENYL)-2-(4-NITROPHENYL)ACETAMIDE
- N-(4-(ACETYLAMINO)-2-METHOXYPHENYL)ACETAMIDE
Uniqueness
N-(2-ETHOXYPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of ethoxyphenyl, fluorophenyl, and phenylsulfanyl groups, which confer specific chemical and biological properties not found in other similar compounds
Properties
Molecular Formula |
C26H22FN3O2S2 |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5-phenylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C26H22FN3O2S2/c1-2-32-22-11-7-6-10-21(22)29-25(31)24-23(34-20-8-4-3-5-9-20)16-28-26(30-24)33-17-18-12-14-19(27)15-13-18/h3-16H,2,17H2,1H3,(H,29,31) |
InChI Key |
CBWLHROOYRTLNU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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